Janerin

Catalog No.
S15349855
CAS No.
M.F
C19H22O7
M. Wt
362.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Janerin

Product Name

Janerin

IUPAC Name

[(3aR,4S,6aR,8S,9R,9aS,9bS)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] 2-(hydroxymethyl)prop-2-enoate

Molecular Formula

C19H22O7

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C19H22O7/c1-8-4-12(25-17(22)9(2)6-20)14-10(3)18(23)26-16(14)15-11(8)5-13(21)19(15)7-24-19/h11-16,20-21H,1-7H2/t11-,12-,13-,14+,15-,16-,19+/m0/s1

InChI Key

HEJVISJCOQSDIH-URUZQALBSA-N

Canonical SMILES

C=C1CC(C2C(C3C1CC(C34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO

Isomeric SMILES

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H]([C@]34CO4)O)OC(=O)C2=C)OC(=O)C(=C)CO

Janerin is a natural product found in Saussurea salicifolia, Centaurea uniflora, and other organisms with data available.

Janerin is a naturally occurring sesquiterpene lactone, primarily isolated from various species of the Centaurea genus, particularly Centaurothamnus maximus and Centaurea janeri. Its chemical structure is characterized by the molecular formula C19H22O7C_{19}H_{22}O_{7} and a unique arrangement of functional groups that contribute to its biological activities . Sesquiterpene lactones are known for their diverse pharmacological properties, and Janerin has garnered attention due to its potential cytotoxic effects against cancer cells.

Typical of sesquiterpene lactones, including hydrolysis, oxidation, and cyclization. These reactions can lead to the formation of different derivatives that may exhibit altered biological activities. For instance, Janerin can interact with biological macromolecules such as proteins and nucleic acids, potentially modifying their functions through covalent bonding or non-covalent interactions . The compound's reactivity is influenced by its functional groups, particularly the lactone moiety, which can be hydrolyzed under basic or acidic conditions.

Janerin exhibits significant biological activity, particularly in the context of cancer research. Studies have demonstrated that Janerin induces apoptosis (programmed cell death) in various human leukemia cell lines, including HL60, THP-1, and Jurkat cells . The mechanism of action involves the activation of intrinsic apoptotic pathways, which are mediated by mitochondrial signaling and caspase activation. Additionally, Janerin has been shown to cause cell cycle arrest at the G2/M phase, further inhibiting cancer cell proliferation .

The synthesis of Janerin can be achieved through several methods:

  • Natural Extraction: Janerin is predominantly isolated from plant sources such as Centaurothamnus maximus and Centaurea janeri through solvent extraction methods followed by purification techniques like chromatography.
  • Chemical Synthesis: Laboratory synthesis may involve starting from simpler terpenoid precursors through a series of reactions including cyclization and functional group modifications to construct the sesquiterpene lactone framework.
  • Biotechnological Approaches: Advances in biotechnological methods allow for the production of Janerin using genetically modified organisms capable of synthesizing terpenoids.

Janerin's primary applications lie in its potential as an anticancer agent due to its cytotoxic properties. It is being investigated for:

  • Cancer Therapy: As a lead compound for developing new anticancer drugs targeting leukemia and possibly other cancers.
  • Phytopharmaceuticals: Incorporation into herbal medicines owing to its natural origin and therapeutic properties.
  • Research: Utilized in studies exploring apoptosis mechanisms and cell cycle regulation.

Interaction studies have focused on Janerin's ability to bind with various cellular targets:

  • Protein Interactions: Janerin has been shown to interact with proteins involved in apoptosis signaling pathways, enhancing their activity and leading to increased apoptosis in cancer cells .
  • Nucleic Acid Binding: Preliminary studies suggest that Janerin may also interact with DNA or RNA, potentially affecting gene expression related to cell survival and proliferation.

Similar Compounds

Janerin shares structural similarities with other sesquiterpene lactones. Here are some notable compounds for comparison:

Compound NameSource PlantKey Features
CynaropicrinCynara scolymusExhibits anti-inflammatory properties
RepinCentaurea solstitialisKnown for its cytotoxic effects on tumors
AcroptilinCentaurea spp.Displays antimicrobial activity
Solstitialin ACentaurea solstitialisHas shown potential in treating inflammation

Uniqueness of Janerin

Janerin is unique among these compounds due to its specific mechanism of inducing apoptosis via intrinsic pathways and its ability to cause G2/M phase arrest in cancer cells. While many sesquiterpene lactones exhibit cytotoxicity, Janerin’s distinct chemical structure allows it to interact with cellular targets in a manner that may offer advantages in therapeutic applications against leukemia specifically.

XLogP3

0.1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

362.13655304 g/mol

Monoisotopic Mass

362.13655304 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-11-2024

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